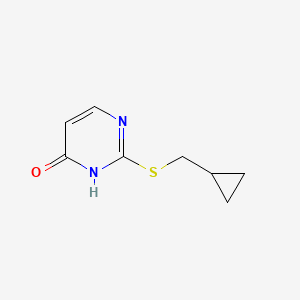

2-((Cyclopropylmethyl)thio)pyrimidin-4-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of thioxopyrimidines and their condensed analogs with an exocyclic sulfur atom, which could include “2-((Cyclopropylmethyl)thio)pyrimidin-4-ol”, has been discussed in the literature . The most popular approaches are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions .Molecular Structure Analysis

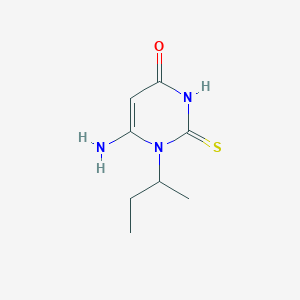

While specific molecular structure analysis for “2-((Cyclopropylmethyl)thio)pyrimidin-4-ol” was not found, it is known that pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism .Chemical Reactions Analysis

The methods of synthesis of such heterocyclic systems like “2-((Cyclopropylmethyl)thio)pyrimidin-4-ol” are often limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents . There are also methods where the formation of 2-thioxopyrimidines and their condensed analogs is based on the [3+3], [4+2], or [5+1] heterocyclization reactions and domino reactions .Scientific Research Applications

Cyclin-Dependent Kinase (CDK) Inhibitors

Compounds structurally related to 2-((Cyclopropylmethyl)thio)pyrimidin-4-ol have been explored as potent inhibitors of cyclin-dependent kinases, particularly CDK2. These inhibitors are designed to exhibit antiproliferative and proapoptotic effects consistent with cellular CDK2 and CDK9 inhibition, which are crucial for cell cycle regulation and have implications for cancer therapy (Wang et al., 2004).

Antifolates and Antitumor Agents

Another avenue of research involves the synthesis of antifolate compounds, which act as dihydrofolate reductase (DHFR) inhibitors. These compounds, including variations of pyrimidin-4-ol derivatives, show significant antitumor activity by inhibiting DHFR, an enzyme critical in the folate pathway and thus affecting DNA synthesis and cell replication. Some derivatives demonstrate potent inhibitory effects on tumor cell growth, highlighting their potential as antitumor agents (Gangjee et al., 2007).

DNA Repair Enzyme Modulators

Research on pyrimidine derivatives also extends to their role in modulating enzymes involved in DNA repair, such as DNA photolyase. Photolyases repair DNA damage induced by ultraviolet (UV) light, specifically cyclobutane pyrimidine dimers, utilizing visible light energy. Compounds with pyrimidin-4-ol structural motifs could potentially influence these repair mechanisms, although direct applications of 2-((Cyclopropylmethyl)thio)pyrimidin-4-ol in this area require further exploration (Sancar, 1994).

Nucleoside Analogues and Antiviral Agents

The chemical versatility of pyrimidin-4-ol derivatives facilitates their conversion into nucleoside analogues, serving as potential antiviral agents. For instance, the efficient desulfurization of 2-thiopyrimidine nucleosides to their corresponding 4-pyrimidinone analogues highlights the chemical transformations possible with these compounds, which could be leveraged to design novel antiviral therapies (Sochacka & Frątczak, 2004).

Mechanism of Action

Future Directions

While specific future directions for “2-((Cyclopropylmethyl)thio)pyrimidin-4-ol” were not found, the rapid development in bacterial resistance to many groups of known antibiotics forces the researchers to discover antibacterial drug candidates with previously unknown mechanisms of action . This could potentially include “2-((Cyclopropylmethyl)thio)pyrimidin-4-ol”.

properties

IUPAC Name |

2-(cyclopropylmethylsulfanyl)-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2OS/c11-7-3-4-9-8(10-7)12-5-6-1-2-6/h3-4,6H,1-2,5H2,(H,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWKASEZEQXMTFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CSC2=NC=CC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((Cyclopropylmethyl)thio)pyrimidin-4-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(5-Chloro-2-methoxyanilino)-2-[2-(2-hydroxyethoxy)ethylamino]-4-oxobutanoic acid](/img/structure/B2834317.png)

![Ethyl 6-[(4-chlorobenzenesulfonyl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2834319.png)

![(E)-1-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B2834327.png)

![7-chloro-2-(2-hydroxyphenyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2834329.png)

![tert-butyl N-{[1-(2-aminoethyl)cyclopropyl]methyl}carbamate](/img/structure/B2834334.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2834336.png)